Cas no 2171730-99-5 (2-{(benzyloxy)carbonylamino}-3-(4,4-difluorooxolan-2-yl)propanoic acid)

2-{(Benzyloxy)carbonylamino}-3-(4,4-difluorooxolan-2-yl)propanoic acid is a fluorinated oxolane-derived amino acid derivative with applications in peptide synthesis and medicinal chemistry. The presence of the 4,4-difluorooxolane moiety enhances metabolic stability and lipophilicity, making it valuable for designing bioactive compounds. The benzyloxycarbonyl (Cbz) protecting group ensures selective deprotection under mild conditions, facilitating controlled synthetic modifications. This compound is particularly useful in the development of protease inhibitors and fluorinated peptide analogs, where its unique structural features contribute to improved binding affinity and resistance to enzymatic degradation. Its well-defined reactivity and compatibility with standard coupling reagents further underscore its utility in organic and bioconjugate chemistry.
2-{(benzyloxy)carbonylamino}-3-(4,4-difluorooxolan-2-yl)propanoic acid structure
2171730-99-5 structure
Product Name:2-{(benzyloxy)carbonylamino}-3-(4,4-difluorooxolan-2-yl)propanoic acid
CAS No:2171730-99-5
MF:C15H17F2NO5
MW:329.295991659164
CID:6223432
PubChem ID:165534022
Update Time:2025-10-28

2-{(benzyloxy)carbonylamino}-3-(4,4-difluorooxolan-2-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{(benzyloxy)carbonylamino}-3-(4,4-difluorooxolan-2-yl)propanoic acid
    • EN300-1300040
    • 2-{[(benzyloxy)carbonyl]amino}-3-(4,4-difluorooxolan-2-yl)propanoic acid
    • 2171730-99-5
    • Inchi: 1S/C15H17F2NO5/c16-15(17)7-11(23-9-15)6-12(13(19)20)18-14(21)22-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,18,21)(H,19,20)
    • InChI Key: UZPVZGGRDGAJDJ-UHFFFAOYSA-N
    • SMILES: FC1(COC(CC(C(=O)O)NC(=O)OCC2C=CC=CC=2)C1)F

Computed Properties

  • Exact Mass: 329.10747897g/mol
  • Monoisotopic Mass: 329.10747897g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 84.9Ų

2-{(benzyloxy)carbonylamino}-3-(4,4-difluorooxolan-2-yl)propanoic acid Pricemore >>

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Additional information on 2-{(benzyloxy)carbonylamino}-3-(4,4-difluorooxolan-2-yl)propanoic acid

Comprehensive Overview of 2-{(benzyloxy)carbonylamino}-3-(4,4-difluorooxolan-2-yl)propanoic acid (CAS No. 2171730-99-5)

2-{(benzyloxy)carbonylamino}-3-(4,4-difluorooxolan-2-yl)propanoic acid (CAS No. 2171730-99-5) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This molecule features a unique combination of functional groups, including a benzyloxycarbonyl (Cbz) protecting group, a 4,4-difluorooxolane moiety, and a propanoic acid backbone. These structural attributes make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of peptide-based therapeutics and enzyme inhibitors.

The growing interest in fluorinated compounds and their applications in drug discovery has positioned this compound as a subject of extensive research. Fluorination is a key strategy in modern medicinal chemistry, as it can enhance metabolic stability, bioavailability, and binding affinity. The presence of the 4,4-difluorooxolane group in this molecule aligns with current trends in the design of fluorinated pharmaceuticals, a topic frequently searched by researchers and industry professionals.

One of the most searched questions in the context of this compound is: "What are the applications of 2-{(benzyloxy)carbonylamino}-3-(4,4-difluorooxolan-2-yl)propanoic acid in drug development?" The answer lies in its versatility as a building block. The Cbz-protected amino acid moiety is widely used in peptide synthesis, while the difluorooxolane ring can impart conformational rigidity and improved pharmacokinetic properties to the resulting molecules. This makes the compound particularly relevant in the design of protease inhibitors and GPCR-targeted drugs, both of which are hot topics in pharmaceutical research.

Another frequently searched term related to this compound is "synthetic routes for CAS 2171730-99-5." The synthesis typically involves multi-step organic transformations, starting from readily available precursors. Key steps may include the introduction of the difluorooxolane ring via cyclization reactions and the incorporation of the Cbz-protected amino group using standard peptide coupling techniques. Researchers often optimize these routes to improve yield and scalability, addressing another common query: "How to scale up the production of 2-{(benzyloxy)carbonylamino}-3-(4,4-difluorooxolan-2-yl)propanoic acid?"

The compound's relevance extends to the broader discussion of sustainable chemistry and green synthesis. With increasing emphasis on environmentally friendly practices, researchers are exploring catalytic methods and solvent-free conditions for its preparation. This aligns with the rising popularity of search terms like "green synthesis of fluorinated amino acids" and "sustainable peptide intermediates."

In summary, 2-{(benzyloxy)carbonylamino}-3-(4,4-difluorooxolan-2-yl)propanoic acid (CAS No. 2171730-99-5) represents a compelling case study in the intersection of fluorine chemistry, peptide synthesis, and drug design. Its structural features and applications resonate with current research priorities, making it a compound of enduring interest to scientists and industry stakeholders alike.

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